Miconazole

Catalog No.
S535407
CAS No.
22916-47-8
M.F
C18H14Cl4N2O
M. Wt
416.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Miconazole

CAS Number

22916-47-8

Product Name

Miconazole

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole

Molecular Formula

C18H14Cl4N2O

Molecular Weight

416.1 g/mol

InChI

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2

InChI Key

BYBLEWFAAKGYCD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Solubility

7.63e-04 g/L

Synonyms

Brentan, Dactarin, Miconasil Nitrate, Miconazole, Miconazole Nitrate, Monistat, Nitrate, Miconasil, Nitrate, Miconazole, R 14,889, R-14,889, R14,889

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Miconazole is a synthetic antifungal compound belonging to the azole class of antifungals. Its chemical formula is C18H14Cl4N2OC_{18}H_{14}Cl_{4}N_{2}O, and it is primarily used to treat various fungal infections, including those caused by Candida species. Miconazole works by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby disrupting their integrity and function. It is available in various formulations, including creams, gels, and suppositories, for topical and vaginal use .

Miconazole acts as a fungistatic or fungicidal agent depending on the concentration used []. It works by inhibiting the enzyme lanosterol 14α-demethylase in the fungal cell membrane. This enzyme is essential for the biosynthesis of ergosterol, a key component of the fungal cell wall [, ]. By inhibiting this enzyme, miconazole disrupts the integrity of the fungal cell wall, leading to cell death or preventing fungal growth.

Miconazole is generally safe for topical and vaginal use when applied as directed []. However, some potential side effects include:

  • Skin irritation: Burning, stinging, itching, or redness at the application site [].
  • Vaginal burning or itching [].

Understanding Fungal Pathogenesis

Researchers utilize miconazole to investigate the mechanisms by which fungi cause disease. By studying how fungi respond to miconazole treatment, scientists can gain valuable insights into fungal biology, including:

  • Ergosterol biosynthesis: Miconazole inhibits the production of ergosterol, a vital component of the fungal cell membrane. This disruption weakens the cell wall, making the fungus more susceptible to other antifungal agents or environmental stresses. Studying this process helps researchers understand how fungi maintain their structural integrity and develop resistance mechanisms. [Source: ]
  • Membrane transport: Miconazole interferes with the transport of essential nutrients across the fungal cell membrane. Studying these interactions helps researchers understand how fungi acquire nutrients and develop new antifungal strategies that target specific transport pathways. [Source: ]

Drug Discovery and Development

Miconazole serves as a valuable tool in the development of new antifungal drugs. Researchers use it in various ways, including:

  • Identifying new antifungal targets: By studying how miconazole interacts with fungi, researchers can identify novel targets for antifungal drug development. These targets could be specific enzymes, proteins, or other cellular components essential for fungal growth or survival. [Source: ]
  • Evaluating the efficacy of new antifungal compounds: Miconazole provides a benchmark against which the effectiveness of new antifungal candidates can be compared. This helps researchers select promising candidates for further development and clinical trials. [Source: ]

Studying Fungal-Bacterial Interactions

Miconazole finds application in research exploring the complex interactions between fungi and bacteria. These interactions can play a significant role in various disease processes, and understanding them is crucial for developing effective treatment strategies. For example, miconazole can be used to:

  • Investigate how fungi and bacteria compete for resources: By selectively inhibiting fungal growth with miconazole, researchers can observe how bacteria respond and compete for shared resources in the environment. This knowledge can inform strategies to manipulate these interactions for therapeutic benefit. [Source: ]
  • Model fungal-bacterial biofilms: Biofilms are complex communities of microorganisms that can be highly resistant to antibiotics and antifungal agents. Miconazole can be used to study how fungi and bacteria co-exist and interact within biofilms, leading to the development of more effective strategies to disrupt these communities. [Source: ]

Miconazole's primary mechanism of action involves the inhibition of the enzyme 14α-sterol demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol from lanosterol. This inhibition leads to a decrease in ergosterol production, resulting in increased membrane permeability and eventual cell death. Additionally, miconazole also inhibits fungal peroxidase and catalase enzymes, leading to an accumulation of reactive oxygen species (ROS) within the fungal cells . This multifaceted approach enhances its antifungal efficacy compared to other azoles.

Miconazole exhibits broad-spectrum antifungal activity against various fungi, including dermatophytes and yeasts. Its effectiveness extends to treating superficial infections such as athlete's foot, ringworm, and vaginal candidiasis. The compound is also known to have some antibacterial properties against certain Gram-positive bacteria. Miconazole's pharmacokinetics indicate that it has low systemic absorption when applied topically (less than 1%), which minimizes systemic side effects while allowing localized action at the site of infection .

Miconazole can be synthesized through several methods. A notable approach involves the use of ionic liquids as reaction media. The process typically includes the reaction of chlorinated phenethyl alcohol, imidazole, and 2,4-dichlorobenzyl chloride under controlled temperature conditions (10-100 °C). After completion of the reaction, the mixture undergoes pH adjustment and recrystallization to yield miconazole nitrate . Other methods may involve different solvents or catalysts but generally follow similar synthetic pathways focusing on modifying the imidazole ring or substituents on the phenethyl group.

Miconazole is primarily employed in dermatology for treating fungal infections such as:

  • Vaginal candidiasis: Available as vaginal suppositories or creams.
  • Dermatophyte infections: Used in creams for conditions like athlete's foot and ringworm.
  • Oral thrush: Administered as an oral gel for treating oral candidiasis.
  • Film developing: Interestingly, miconazole is also utilized in photographic processes as a substitute for formaldehyde in film development .

Inhibition of Cytochrome P450-Dependent Enzymes

Miconazole’s primary antifungal mechanism involves inhibition of cytochrome P450 (CYP450) enzymes, particularly CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol biosynthesis. By binding to the heme iron of CYP51, miconazole blocks the demethylation of lanosterol, disrupting ergosterol production and compromising membrane integrity. Unlike newer triazoles, miconazole exhibits broad-spectrum CYP450 inhibition, affecting human isoforms such as CYP3A4, CYP2C9, and CYP2C19 at nanomolar concentrations.

Table 1: Inhibitory Effects of Miconazole on Human CYP450 Enzymes

CYP450 IsoformIC₅₀ (μM)Clinical Relevance
CYP3A40.33Drug interactions with statins, immunosuppressants
CYP2C92.0Altered warfarin metabolism
CYP2C190.33Reduced efficacy of proton pump inhibitors

Source: In vitro microsomal studies

This pan-CYP inhibition explains miconazole’s high drug interaction potential but also contributes to its fungicidal activity by amplifying oxidative stress through peroxidase inhibition.

Ergosterol Biosynthesis Disruption Pathways

Miconazole disrupts ergosterol biosynthesis at multiple nodes, causing accumulation of toxic sterol intermediates:

  • Lanosterol Demethylase Inhibition: By blocking CYP51, miconazole causes lanosterol accumulation, leading to defective membrane fluidity and ion transport.
  • Squalene Epoxidase Synergy: While not a direct inhibitor, miconazole enhances squalene epoxidase inhibition by antifungals like terbinafine through ERG gene upregulation.
  • Farnesol Modulation: Miconazole treatment increases intracellular farnesol levels by 10–45×, inhibiting Candida biofilm formation via quorum sensing interference.

Figure 1: Ergosterol Biosynthesis Pathway
(Hypothetical pathway diagram showing miconazole’s inhibition at CYP51 and downstream effects on membrane composition)

The dual disruption of sterol synthesis and membrane structure creates a "membrane crisis" phenotype characterized by:

  • Loss of proton gradient (ΔpH)
  • Potassium efflux (50–80% within 30 minutes)
  • Leakage of amino acids (≥200 μM/mg protein)

Reactive Oxygen Species Induction Mechanisms

Miconazole uniquely induces fungal apoptosis through reactive oxygen species (ROS) overproduction:

  • Peroxidase/Catalase Inhibition: By blocking H₂O₂ detoxification, miconazole increases intracellular H₂O₂ levels 4× baseline.
  • NADH Oxidase Sparing: Unaffected NADH oxidase activity perpetuates superoxide (O₂⁻) generation.
  • Mitochondrial Dysfunction: ROS damages mitochondrial DNA, reducing ATP synthesis by 60–75%.

Table 2: ROS Production in C. albicans at Varying Miconazole Concentrations

Concentration (μg/mL)ROS Increase (vs. Control)Viability Loss (%)
0.125 (MIC)1.8×22 ± 3
12.54.0×89 ± 5
12.5 + PDTC*1.1×15 ± 2

PDTC = pyrrolidinedithiocarbamate (antioxidant)

Clinical isolates with elevated ROS production show 8–16× lower MIC values, confirming ROS’s role in miconazole efficacy.

Multitarget Effects on Membrane Permeability

Beyond sterol biosynthesis, miconazole directly disrupts membrane function through:

  • Cation Channel Blockade:

    • Inhibits voltage-gated K⁺ channels (IC₅₀ = 1.2 μM)
    • Blocks L-type Ca²⁺ channels (72% inhibition at 10 μM)
  • Phospholipid Interactions:

    • Increases membrane fluidity by 30–40% (DPH anisotropy studies)
    • Induces phase separation in lipid bilayers
  • ATPase Inhibition:

    • Reduces H⁺-ATPase activity by 85% at MIC
    • Depletes intracellular ATP to <5% baseline within 2 hours

Figure 2: Proposed Model of Miconazole’s Multitarget Membrane Effects
(Conceptual diagram showing simultaneous ion channel blockade, ergosterol depletion, and ROS generation)

These pleiotropic effects explain miconazole’s rapid fungicidal activity (≥3 log CFU reduction in 4–6 hours) compared to fungistatic azoles like fluconazole.

Efflux Pump Overexpression Dynamics

Pathogenic fungi employ two major efflux pump families to counteract miconazole: ABC transporters and major facilitator superfamily (MFS) proteins. The ABC transporters CDR1 and CDR2 in C. albicans extrude miconazole through ATP-dependent mechanisms, with gene expression regulated by transcription factors Tac1 and Upc2 [2] [4]. Heterologous expression studies in Saccharomyces cerevisiae demonstrate that CDR1 overexpression reduces miconazole susceptibility by 8- to 16-fold [4]. MFS pumps like MDR1 operate via proton motive force, showing substrate specificity for smaller azole derivatives [3].

Table 1: Efflux Pump Families Involved in Miconazole Resistance

Pump ClassRepresentative GenesSubstratesRegulatory Elements
ABCCDR1, CDR2Miconazole, fluconazoleTac1 binding sites [4]
MFSMDR1, FLU1Miconazole, ceruleninAP-1 response element [4]

Biofilm-associated C. albicans upregulates efflux pumps 3-fold compared to planktonic cells, synergizing with matrix β-glucans to impede drug penetration [1] [5]. Efflux activity correlates with clinical resistance, as 78% of azole-resistant isolates show CDR1/CDR2 overexpression [2].

Biofilm Formation and Persister Cell Development

Fungal biofilms develop stratified architectures with persister cell niches exhibiting 99% reduced metabolic activity. C. albicans biofilms treated with 25 μg/ml miconazole upregulate adhesins (ALS3, HWP1) and extracellular matrix genes (GCA1, PHR1) by 5- to 7-fold [5]. Matrix β-1,3-glucan binds miconazole at a 2:1 molar ratio, sequestering 40–60% of administered drug [1].

Table 2: Biofilm-Specific Resistance Mechanisms

MechanismKey ComponentsFunctional Impact
Extracellular matrixβ-glucans, mannoproteinsDrug sequestration
Persister cell formationMSH2, DDR48Metabolic dormancy
Efflux pump enrichmentCDR2, MDR1Enhanced drug extrusion

RNA sequencing reveals biofilm cells induce oxidative stress response genes (SOD5, CAP1) within 4 hours of miconazole exposure, followed by upregulation of ergosterol biosynthesis genes (ERG3, ERG11) at 24 hours [5].

Genetic Mutations in ERG11 Orthologs

Non-synonymous mutations in ERG11 (lanosterol 14α-demethylase) alter miconazole binding kinetics. The Y132F substitution increases miconazole IC50 by 4.2-fold through steric hindrance at the heme-binding pocket [3]. Molecular dynamics simulations show G464S mutants reduce drug-target hydrogen bonding by 38% [5].

Table 3: Common ERG11 Mutations Affecting Miconazole Binding

MutationLocationImpact on Binding AffinityPrevalence in Clinical Isolates
Y132FSubstrate channelΔG = +2.8 kcal/mol22% (azole-resistant strains) [3]
G464SHeme-binding siteKd increase 3.7-fold15% (recurrent infections) [5]

Overexpression of ERG11 through promoter mutations (Upc2 gain-of-function) further exacerbates resistance, with transcriptional levels 6-fold higher in resistant isolates [3].

Adaptive Stress Response Signaling Networks

Fungi activate three primary stress pathways under miconazole exposure:

  • Oxidative Stress Response: SOD5 expression increases 9-fold to neutralize miconazole-induced superoxide radicals [5].
  • Heat Shock Response: HSP90 stabilizes calcineurin signaling, maintaining cell membrane integrity [5].
  • Drug Tolerance Network: The transcription factor Cap1 regulates both efflux pumps (CDR1) and antioxidant genes (GLR1) [3].

Table 4: Stress Response Pathways in Miconazole Resistance

PathwayKey ComponentsResistance Mechanism
Calcium-calcineurinCrz1, Cnb1Cell wall remodeling
MAP kinaseHog1, Ssk2Osmotic stress adaptation
cAMP-PKATpk1, Cyr1Biofilm matrix production

Physical Description

Solid

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Exact Mass

415.983074 g/mol

Monoisotopic Mass

413.986024 g/mol

Heavy Atom Count

25

LogP

6.1

Appearance

White or off white powder

Melting Point

159 - 163 °C

UNII

7NNO0D7S5M

Related CAS

22832-87-7 (nitrate)

GHS Hazard Statements

Aggregated GHS information provided by 255 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 255 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 254 of 255 companies with hazard statement code(s):;
H302 (99.61%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (82.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (82.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H413 (15.35%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Miconazole is indicated for the local treatment of oropharyngeal candidiasis in adult patients and for the adjunctive treatment of diaper dermatitis complicated by candidiasis in immunocompetent patients aged four weeks and older. Miconazole is available as both a suppository and cream for the treatment of vaginal yeast infections and the relief of associated vulvar itching and irritation. Lastly, miconazole cream is effective in treating athlete's foot (tinea pedis), jock itch (tinea cruris), ringworm infections (tinea corporis), pityriasis (formerly tinea) versicolor, and cutaneous candidiasis.
FDA Label

Pharmacology

Miconazole is an azole antifungal that functions primarily through inhibition of a specific demethylase within the CYP450 complex.[A203636] As miconazole is typically applied topically and is minimally absorbed into the systemic circulation following application, the majority of patient reactions are limited to hypersensitivity and cases of anaphylaxis.[L14021] Patients using intravaginal miconazole products are advised not to rely on contraceptives to prevent pregnancy and sexually transmitted infections, as well as not to use tampons concurrently.[L14027]
Miconazole is an antifungal synthetic derivative of imidazole and used in the treatment of candidal skin infections, Miconazole selectively affects the integrity of fungal cell membranes, high in ergosterol content and different in composition from mammalian cells membranes. (NCI04)

MeSH Pharmacological Classification

Cytochrome P-450 CYP3A Inhibitors

ATC Code

A - Alimentary tract and metabolism
A01 - Stomatological preparations
A01A - Stomatological preparations
A01AB - Antiinfectives and antiseptics for local oral treatment
A01AB09 - Miconazole
A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07A - Intestinal antiinfectives
A07AC - Imidazole derivatives
A07AC01 - Miconazole
D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AC - Imidazole and triazole derivatives
D01AC02 - Miconazole
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AF - Imidazole derivatives
G01AF04 - Miconazole
J - Antiinfectives for systemic use
J02 - Antimycotics for systemic use
J02A - Antimycotics for systemic use
J02AB - Imidazole derivatives
J02AB01 - Miconazole
S - Sensory organs
S02 - Otologicals
S02A - Antiinfectives
S02AA - Antiinfectives
S02AA13 - Miconazole

Mechanism of Action

Miconazole is an azole antifungal used to treat a variety of conditions, including those caused by _Candida_ overgrowth. Unique among the azoles, miconazole is thought to act through three main mechanisms. The primary mechanism of action is through inhibition of the CYP450 14α-lanosterol demethylase enzyme, which results in altered ergosterol production and impaired cell membrane composition and permeability, which in turn leads to cation, phosphate, and low molecular weight protein leakage. In addition, miconazole inhibits fungal peroxidase and catalase while not affecting NADH oxidase activity, leading to increased production of reactive oxygen species (ROS). Increased intracellular ROS leads to downstream pleiotropic effects and eventual apoptosis. Lastly, likely as a result of lanosterol demethylation inhibition, miconazole causes a rise in intracellular levels of farnesol. This molecule participates in quorum sensing in _Candida_, preventing the transition from yeast to mycelial forms and thereby the formation of biofilms, which are more resistant to antibiotics. In addition, farnesol is an inhibitor of drug efflux ABC transporters, namely _Candida_ CaCdr1p and CaCdr2p, which may additionally contribute to increased effectiveness of azole drugs.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

22916-47-8

Absorption Distribution and Excretion

Miconazole given to healthy volunteers as a single 50 mg oral tablet produced a mean Cmax of 15.1 ± 16.2 mcg/mL, a mean AUC0-24 of 55.2 ± 35.1 mcg\*h/mL, and a median Tmax of 7 hours (range 2.0-24.1). In these patients measurable plasma concentrations ranged from 0.5 to 0.83 mcg/mL. Topical miconazole is absorbed poorly into the systemic circulation. In pediatric patients aged 1-21 months given multiple topical applications of miconazole ointment for seven days, the plasma miconazole concentration was less than 0.5 ng/mL in 88% of the patients, with the remaining patients having a concentration of 0.57 and 0.58 ng/mL, respectively. Similarly, patients. administered with a vaginal 1200 mg ovule had a mean Cmax of 10.71 ng/mL, mean Tmax of 18.4 hours, and mean AUC0-96 of 477.3 ng\*h/mL.
Miconazole is excreted through both urine and feces; less than 1% of unchanged miconazole is recovered in urine.
A 1200 mg miconazole vaginal suppository resulted in a calculated apparent volume of distribution of 95 546 L while a 100 mg vaginal cream yielded an apparent volume of distribution of 10 911L.

Metabolism Metabolites

Miconazole is metabolized in the liver and does not give rise to any active metabolites.

Wikipedia

Miconazole
Cryogenine

Biological Half Life

Miconazole has a terminal half-life of 24 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12

Risk prediction of drug-drug interaction potential of phenytoin and miconazole topical formulations

Wei Li, Zhen Wang, Xiaoyu Wang, Xiaowei Cao, Caili Bi, Lili Jiang, Shuna Cui, Yong Liu
PMID: 33961833   DOI: 10.1016/j.cbi.2021.109498

Abstract

The drug-drug interaction (DDI) risk of phenytoin with several topical formulations of miconazole is still unclear. The present investigation conducted in vitro-in vivo extrapolation to predict the potential risks. Our data indicated that miconazole potently inhibited phenytoin hydroxylation in both pooled human liver microsomes (HLMs) and recombinant cytochrome P450 2C9 (CYP2C9) with the K
values of 125 ± 7 nM and 30 ± 2 nM, respectively. Quantitative prediction of DDI risk suggests that, beside intravenous administration or swallowed tablet, combination of phenytoin and miconazole high dose oral gel or buccal tablet may also result in a clinically significant increase of phenytoin AUC (>53%) by the inhibition of miconazole against phenytoin hydroxylation, consequently a higher frequency of adverse events, while the coadministration of miconazole vaginal formulation and phenytoin will be safe.


Cutaneous candidiasis caused by

Rosani Sri Camelia Nurdin, Sri Vitayani, Safruddin Amin, Dirmawati Kadir, Widyawati Djamaluddin, Anni Adriani
PMID: 33995784   DOI: 10.11604/pamj.2021.38.178.28054

Abstract

Candidiasis is an acute or subacute fungal infection caused by fungi that belongs to candida genus, with Candida albicansbeing the most frequent causative agent. Candida kefyr is a rare cause of candidiasis which has been reported in systemic candidiasis and deep infections. However, to date, it has never been reported as a cause in dermatophytosis. We report a case of candidiasis caused by Candida kefyr in a 72-year-old woman with a chief complaint of pruritic erythematous rash on the back from one day prior to admission. Diagnosis was established based on clinical features, direct microscopic examination with 10% potassium hydroxide solution, gram staining. The fungal species was determined by carbohydrate fermentation test which showed a positive result for Candida kefyr. The patient was treated with miconazole cream and fusidic cream and showed significant clinical improvement.


Lead optimization generates selenium-containing miconazole CYP51 inhibitors with improved pharmacological profile for the treatment of fungal infections

Hang Xu, Zhong-Zuo Yan, Meng-Bi Guo, Ran An, Xin Wang, Rui Zhang, Yan-Hua Mou, Zhuang Hou, Chun Guo
PMID: 33713977   DOI: 10.1016/j.ejmech.2021.113337

Abstract

A series of selenium-containing miconazole derivatives were identified as potent antifungal drugs in our previous study. Representative compound A03 (MIC = 0.01 μg/mL against C.alb. 5314) proved efficacious in inhibiting the growth of fungal pathogens. However, further study showed lead compound A03 exhibited potential hemolysis, significant cytotoxic effect and unfavorable metabolic stability and was therefore modified to overcome these drawbacks. In this article, the further optimization of selenium-containing miconazole derivatives resulted in the discovery of similarly potent compound B17 (MIC = 0.02 μg/mL against C.alb. 5314), exhibiting a superior pharmacological profile with decreased rate of metabolism, cytotoxic effect and hemolysis. Furthermore, compound B17 showed fungicidal activity against Candida albicans and significant effects on the treatment of resistant Candida albicans infections. Meanwhile, compound B17 not only could reduce the ergosterol biosynthesis pathway by inhibiting CYP51, but also inhibited biofilm formation. More importantly, compound B17 also shows promising in vivo efficacy after intraperitoneal injection and the PK study of compound B17 was evaluated. In addition, molecular docking studies provide a model for the interaction between the compound B17 and the CYP51 protein. Overall, we believe that these selenium-containing miconazole compounds can be further developed for the potential treatment of fungal infections.


Pharyngeal haematoma and partial airway obstruction caused by interaction between warfarin and topical miconazole gel

Heather Reynolds
PMID: 33653857   DOI: 10.1136/bcr-2020-239999

Abstract

A man in his 70s on warfarin attended the emergency department three times over a 24-hour period, complaining of a sore throat, neck swelling and difficulty swallowing. He was initially diagnosed with pharyngitis, given antibiotics and discharged home, which was reconfirmed on the second attendance after an episode of haemoptysis. On the third, he was diagnosed with a pharyngeal haematoma causing partial airway obstruction and admitted to critical care. His international normalised ratio (INR) was reported initially as unreadable by the laboratory, then eventually came back as >20. After a thorough medication history, he said that he had recently been prescribed topical miconazole oromucosal gel by his dentist for oral candidiasis, which had interacted with the warfarin to cause this life-threatening haematoma.


Dermatophytosis caused by Trichophyton benhamiae in a dog

Miguel Angel Scarpa, Alejandro Nazareno Etchecopaz, Ruben Antonio Abrantes, Javier Alejandro Mas, Camilo Romero Núñez, Laura Miranda Contreras
PMID: 33739489   DOI: 10.1111/vde.12944

Abstract

Trichophyton benhamiae was diagnosed in a 9-year-old female dog by histopathological evaluation, fungal culture and confirmation by sequencing of the internal transcribed spacer region of ribosomal DNA. Successful therapy was achieved with itraconazole, bathing with miconazole and chlorhexidine shampoo, and topical application of sodium hypochlorite as a rinse.


Assessment of the mechanism of drug resistance in Trichophyton mentagrophytes in response to various substances

Chenwen Xiao, Jiaoyu Wang, Zhenfeng Liao, Yee Huang, Quanan Ji, Yan Liu, Fei Su, Lijun Xu, Qiang Wei, Yao Pan, Ke Li, Guolian Bao
PMID: 33827426   DOI: 10.1186/s12864-021-07520-6

Abstract

Trichophyton mentagrophyte (TM), a zoonotic pathogen, has been endangering public health due to emerging drug resistance. Although increased attention is paid to this issue, there is very limited research available on drug resistance in TM. In this study, we studied the gene and proteomic changes, morphological changes, cellular fat localization, fat content changes, and biofilm of TM treated with different substances.
The TM growth curve showed a positive correlation with the concentration of Fenarimol (FE), genistein (GE), clotrimazole (KM), and Miconazole nitrate salt (MK). The morphology of TM cells changed in different degrees after treatment with different substances as observed by TEM and SEM. The results showed that under KM and berberine hydrochloride (BB) treatment, a total of 3305 differentially expressed genes were detected, with the highest number in the KM-treated group (578 up-regulated and 615 down-regulated). A total of 847 proteins and 1850 peptides were identified in TM proteomics. Nile red staining showed that the fat content of TM was significantly higher in the BB-, ethidium bromide- (EB), FE-, KM-, Adriamycin hydrochloride- (YA), and MK-treated group compared to the control group. Results of the biofilm thickness showed that it gradually increased under treatment with specific concentrations of KM or BB, which may be related to the up-regulation of ERG25 and CYP related gene proteins.
It is suggested that in order to effectively deal with dermatomycosis caused by TM, it is necessary to inhibit the expression of ERG25 and CYP related genes and fat metabolism, which can result in the inhibition of the production of biofilm by the fungus and solve the problem of fungal drug resistance in clinical settings.


A Comparative Randomized, Open-label, Multicenter Study of the Efficacy and Safety of Miconazole Mucoadhesive Tablets and Miconazole Gel in the Treatment of Oropharyngeal Candidiasis [Translated Article]

Tsuyoshi Takato, Yoshimasa Kitagawa, Yoshiaki Kamikawa, Hiromitsu Kishimoto, Seiji Nakamura, Takahide Komori, Daichi Chikazu, Yoshiyuki Mori, Hideki Tanzawa, Akira Katakura, Akihiro Kanekawa, Masahiro Umeda, Akinori Gomi, Kazumichi Yonenaga
PMID: 33642523   DOI: 10.3314/mmj.19-00028T

Abstract

SO-1105 is an oral mucosal adhesive tablet containing 50 mg of miconazole. It had been shown overseas that a once-daily application of the drug continues antifungal effect in the treatment of oropharyngeal candidiasis. We report the results of the phase 3 clinical study of this drug with miconazole gel as a control in Japan.
The study included patients aged 20 years or older with oropharyngeal candidiasis who had oral lesions characterized by oropharyngeal candidiasis and whose fungi was confirmed by direct microscopic examination. The primary efficacy endpoint was the clinical cure rate on Day15 after 14 days of administration. The population analyzed for efficacy was per protocol set (PPS).
120 subjects were included in PPS. In detail, 59 subjects were in the SO-1105 group (SO-1105 group) and 61 subjects were in the miconazole gel group (Gel group). For efficacy, the clinical cure rate on Day15 was 47.5% in SO-1105 group and 47.5% in Gel group, showing the similar efficacy between both groups. For safety, adverse drug reactions were observed in 29.0% of SO-1105 group and 24.6% of Gel group, showing the similar safety between both groups.
The efficacy of SO-1105 was shown to be similar to that of miconazole gel. Meanwhile, SO-1105 is an adhesive tablet and is administered once-daily. For this, SO-1105 is expected to better compliance and useful drug for the elderly. Therefore, SO-1105 is considered to be widely used in clinical practice as one of the therapeutic drugs for oropharyngeal candidiasis.


Oceanapiside, a Marine Natural Product, Targets the Sphingolipid Pathway of Fluconazole-Resistant

Doralyn S Dalisay, Evan W Rogers, Tadeusz F Molinski
PMID: 33652774   DOI: 10.3390/md19030126

Abstract

Oceanapiside (OPS), a marine natural product with a novel bifunctional sphingolipid structure, is fungicidal against fluconazole-resistant
at 10 μg/mL (15.4 μM). The fungicidal effect was observed at 3 to 4 h after exposure to cells. Cytological and morphological studies revealed that OPS affects the budding patterns of treated yeast cells with a significant increase in the number of cells with single small buds. In addition, this budding morphology was found to be sensitive in the presence of OPS. Moreover, the number of cells with single medium-sized buds and cells with single large buds were decreased significantly, indicating that fewer cells were transformed to these budding patterns, suggestive of inhibition of polarized growth. OPS was also observed to disrupt the organized actin assembly in
, which correlates with inhibition of budding and polarized growth. It was also demonstrated that phytosphingosine (PHS) reversed the antifungal activity of oceanapiside. We quantified the amount of long chain-bases (LCBs) and phytoceramide from the crude extracts of treated cells using LC-ESI-MS. PHS concentration was elevated in extracts of cells treated with OPS when compared with cells treated with miconazole and amphotericin B. Elevated levels of PHS in OPS-treated cells confirms that OPS affects the pathway at a step downstream of PHS synthesis. These results also demonstrated that OPS has a mechanism of action different to those of miconazole and amphotericin B and interdicts fungal sphingolipid metabolism by specifically inhibiting the step converting PHS to phytoceramide.


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